molecular formula C9H7NO3S B13533918 3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid CAS No. 901926-74-7

3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid

Cat. No.: B13533918
CAS No.: 901926-74-7
M. Wt: 209.22 g/mol
InChI Key: HZVGLFXUMXPSIR-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid is a heterocyclic compound that contains both a thiophene and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-methyl-2-thiophenecarboxylic acid with hydroxylamine hydrochloride can yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid is unique due to the combination of the thiophene and isoxazole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

901926-74-7

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

3-(5-methylthiophen-2-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-5-2-3-8(14-5)6-4-7(9(11)12)13-10-6/h2-4H,1H3,(H,11,12)

InChI Key

HZVGLFXUMXPSIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

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